N-(4-(4-formylpyridin-3-yl)-3-methoxyphenyl)methanesulfonamide
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Overview
Description
N-(4-(4-formylpyridin-3-yl)-3-methoxyphenyl)methanesulfonamide is an organic compound that features a pyridine ring substituted with a formyl group and a methoxyphenyl group, along with a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-formylpyridin-3-yl)-3-methoxyphenyl)methanesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the use of formylating agents such as DMF and POCl3.
Methoxyphenyl Substitution: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-formylpyridin-3-yl)-3-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(4-formylpyridin-3-yl)-3-methoxyphenyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anti-cancer agents.
Material Science: It can be utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of N-(4-(4-formylpyridin-3-yl)-3-methoxyphenyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the methoxyphenyl and sulfonamide groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-formylpyridin-3-yl)acetamide
- N-(4-formylpyridin-3-yl)-2,2-dimethyl-propionamide
- N-(4-formylpyridin-3-yl)benzamide
Uniqueness
N-(4-(4-formylpyridin-3-yl)-3-methoxyphenyl)methanesulfonamide is unique due to the presence of both a methoxyphenyl group and a methanesulfonamide moiety, which can impart distinct chemical and biological properties compared to its analogs. The combination of these functional groups can enhance its reactivity and binding interactions in various applications.
Properties
CAS No. |
1357095-13-6 |
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Molecular Formula |
C14H14N2O4S |
Molecular Weight |
306.34 g/mol |
IUPAC Name |
N-[4-(4-formylpyridin-3-yl)-3-methoxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C14H14N2O4S/c1-20-14-7-11(16-21(2,18)19)3-4-12(14)13-8-15-6-5-10(13)9-17/h3-9,16H,1-2H3 |
InChI Key |
KXZJGGQHMWENHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)C2=C(C=CN=C2)C=O |
Origin of Product |
United States |
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